

# Application Note: Determination of Free Sulfur Trioxide (SO<sub>3</sub>) in Oleum

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## Compound of Interest

Compound Name: Oleum

Cat. No.: B3057394

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## Introduction

**Oleum**, or fuming sulfuric acid, is a solution of sulfur trioxide (SO<sub>3</sub>) in sulfuric acid (H<sub>2</sub>SO<sub>4</sub>).<sup>[1]</sup><sup>[2]</sup> It is a critical reagent in numerous industrial chemical processes, including nitration, sulfonation, and the production of explosives. The concentration of free SO<sub>3</sub> in **oleum** is a key quality parameter that dictates its reactivity and suitability for specific applications. Therefore, accurate and reliable analytical methods for its determination are essential for process control and quality assurance.

This application note provides detailed protocols for the determination of free SO<sub>3</sub> in **oleum** using both classical titrimetric and modern instrumental methods. It is intended for researchers, scientists, and drug development professionals who handle and analyze this highly corrosive substance.

## Principle of Analysis

The determination of free SO<sub>3</sub> in **oleum** is typically achieved by first determining the total acidity of the sample. The total acidity is the sum of the free SO<sub>3</sub> and the H<sub>2</sub>SO<sub>4</sub>. By knowing the total acidity, the percentage of free SO<sub>3</sub> can be calculated.

## Analytical Methods

Two primary methods for the determination of free SO<sub>3</sub> in **oleum** are detailed below: a traditional and widely used titration method, and a modern, rapid instrumental technique.

## Titrimetric Method

This method is based on the neutralization titration of the total acidity of the **oleum** sample with a standardized strong base, such as sodium hydroxide (NaOH).<sup>[3]</sup> Due to the highly reactive and fuming nature of **oleum**, special sample handling procedures are required to ensure accuracy and safety.

Experimental Protocol:

Reagents and Apparatus:

- Standardized 1 N Sodium Hydroxide (NaOH) solution
- Methyl orange or phenolphthalein indicator solution<sup>[4]</sup>
- Distilled water
- Glass-stoppered weighing bottle
- Thin-walled glass ampoule
- 500 mL Erlenmeyer flask
- 50 mL burette
- Pipette and suction bulb
- Analytical balance (accurate to 0.0001 g)
- Fume hood

Procedure:

- Sample Preparation (in a fume hood):
  1. Carefully transfer a small amount of the **oleum** sample into a glass-stoppered weighing bottle.
  2. Weigh a clean, dry, thin-walled glass ampoule to the nearest 0.0001 g.

3. Gently warm the bulb of the ampoule and immerse the capillary end into the **oleum**. As the ampoule cools, it will draw in the **oleum**. Fill the ampoule to about two-thirds of its volume.[\[5\]](#)
  4. Withdraw the ampoule, wipe the outside clean, and seal the capillary end in a flame.
  5. Allow the sealed ampoule to cool to room temperature and weigh it accurately. The difference in weight gives the mass of the **oleum** sample.
- Titration:
    1. Place approximately 250 mL of distilled water into a 1-liter Erlenmeyer flask.[\[4\]](#)
    2. Carefully place the sealed ampoule containing the **oleum** sample into the flask.
    3. Stopper the flask and shake it vigorously to break the ampoule. Continue shaking until the white fumes of  $\text{SO}_3$  have been completely absorbed by the water.[\[4\]](#)
    4. Cool the flask to room temperature.
    5. Add 2-3 drops of methyl orange or phenolphthalein indicator to the solution.
    6. Titrate the solution with standardized 1 N NaOH solution until the endpoint is reached (yellow for methyl orange, pink for phenolphthalein).[\[4\]](#)
    7. Record the volume of NaOH used.

#### Calculation of Free $\text{SO}_3$ :

The percentage of free  $\text{SO}_3$  can be calculated using the following formulas:

- Total Acidity as %  $\text{H}_2\text{SO}_4$ :  $\% \text{ Total H}_2\text{SO}_4 = (V \times N \times 49.04) / w \times 100$  Where:
  - V = volume of NaOH used (mL)
  - N = normality of NaOH solution
  - w = weight of **oleum** sample (g)

- 49.04 = equivalent weight of  $\text{H}_2\text{SO}_4$
- Percentage of Free  $\text{SO}_3$ :  $\% \text{ Free SO}_3 = (\% \text{ Total H}_2\text{SO}_4 - 100) \times (80.06 / 18.02)$  Where:
  - 80.06 = molecular weight of  $\text{SO}_3$
  - 18.02 = molecular weight of  $\text{H}_2\text{O}$

## Instrumental Method: Density and Sound Velocity Measurement

Modern benchtop instruments, such as the Anton Paar DSA 5000 M, provide a rapid, safe, and highly accurate method for determining the concentration of **oleum** and free  $\text{SO}_3$ .<sup>[3]</sup> This technique measures the density and sound velocity of the sample, which are then used to calculate the concentration. A key advantage of this method is that it often requires no sample preparation, such as dilution.<sup>[3]</sup>

Experimental Protocol:

Apparatus:

- Density and Sound Velocity Meter (e.g., Anton Paar DSA 5000 M)
- Glass syringe or peristaltic pump for sample introduction

Procedure:

- Instrument Preparation:
  1. Ensure the instrument is calibrated according to the manufacturer's instructions.
  2. Set the measurement method to "Sulfuric Acid & **Oleum**".
- Sample Measurement:
  1. Draw the **oleum** sample directly into a glass syringe.

- Inject the sample into the measuring cells of the instrument. Approximately 3 mL of sample is typically required.[\[3\]](#)
  - The instrument will automatically measure the density and sound velocity and calculate the concentration of free SO<sub>3</sub>.
- Cleaning:
    - Follow the manufacturer's recommended cleaning procedure for **oleum** samples, which typically involves a specific sequence of cleaning liquids to ensure safety and prevent damage to the instrument.[\[3\]](#)

## Data Presentation

The following tables summarize the typical performance characteristics of the described analytical methods.

Table 1: Comparison of Analytical Methods for Free SO<sub>3</sub> Determination in **Oleum**

Parameter	Titrimetric Method	Instrumental Method (Density & Sound Velocity)
Principle	Neutralization Titration	Density and Sound Velocity Measurement
Sample Preparation	Required (weighing in sealed ampoule, dilution)	Not required <a href="#">[3]</a>
Analysis Time	30-60 minutes	< 5 minutes
Accuracy	0.1% to 0.5% w/w H <sub>2</sub> SO <sub>4</sub> <a href="#">[3]</a>	High, typically better than titration
Safety	Hazardous due to handling and dilution of oleum	Significantly safer due to closed system and no dilution
Operator Skill	High level of skill required	Minimal operator skill required

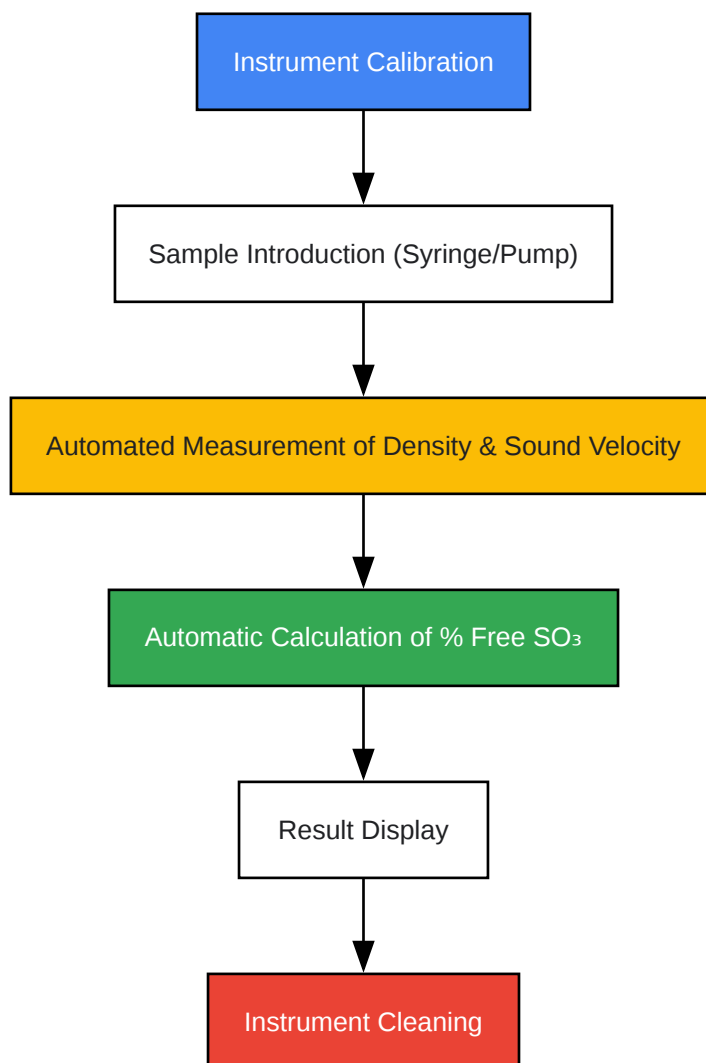
## Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflows for the analytical methods described.



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Caption: Workflow for the titrimetric determination of free SO<sub>3</sub> in **oleum**.



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Caption: Workflow for the instrumental determination of free SO<sub>3</sub> in **oleum**.

## Conclusion

The choice of analytical method for the determination of free SO<sub>3</sub> in **oleum** depends on the specific requirements of the laboratory, including sample throughput, desired accuracy, available equipment, and safety considerations. While the titrimetric method is a well-established and cost-effective approach, it is labor-intensive, requires skilled personnel, and poses significant safety hazards. Modern instrumental methods, such as density and sound velocity measurement, offer a superior alternative in terms of speed, accuracy, and safety, making them highly suitable for routine quality control in an industrial setting.

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